molecular formula C23H25N3O B4589278 (2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone

(2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone

Cat. No.: B4589278
M. Wt: 359.5 g/mol
InChI Key: BGYQVBDDHNDVLW-UHFFFAOYSA-N
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Description

(2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone is a complex organic compound that features a piperidine ring, a quinoline moiety, and a pyridine ring

Scientific Research Applications

(2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized to introduce the pyridine ring. The piperidine ring is subsequently added through a series of substitution reactions. The final step often involves the formation of the methanone linkage under controlled conditions, such as using a strong base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone is unique due to its combination of a piperidine ring, a quinoline moiety, and a pyridine ring

Properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(8-methyl-2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-15-7-4-11-19-20(23(27)26-16(2)8-5-9-17(26)3)13-21(25-22(15)19)18-10-6-12-24-14-18/h4,6-7,10-14,16-17H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYQVBDDHNDVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CN=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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